![molecular formula C15H18ClN3O2 B2499073 N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide CAS No. 920162-65-8](/img/structure/B2499073.png)
N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
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Description
N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide, commonly known as CPEO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
- Targeting Kinases : Researchers explore this compound’s potential as a kinase inhibitor due to its structural resemblance to known kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can lead to novel drug candidates for cancer, inflammatory diseases, and other conditions .
- Anticancer Agents : Investigating the compound’s cytotoxic effects against cancer cells is essential. Its unique structure may offer advantages in designing new anticancer drugs .
- Ligand Design : The oxalamide moiety can serve as a versatile ligand in coordination complexes. Researchers study its coordination behavior with transition metals, aiming to create functional materials for catalysis, sensors, and molecular magnets .
- Asymmetric Synthesis : The chiral cyclohexene group in the compound makes it interesting for asymmetric synthesis. Researchers explore its use as a chiral auxiliary or ligand in catalytic reactions, aiming for efficient and enantioselective transformations .
- Metabolism Studies : Investigating how the compound is metabolized in vivo is crucial for understanding its safety profile. Researchers analyze its metabolic pathways and potential toxic intermediates .
- Enzyme Inhibitors : Researchers assess its inhibitory effects on specific enzymes, such as proteases or kinases. This information can guide drug development and therapeutic strategies .
- Quantum Mechanical Calculations : Computational studies explore the compound’s electronic structure, energetics, and reactivity. Density functional theory (DFT) calculations provide insights into its stability and interactions with other molecules .
Medicinal Chemistry and Drug Development
Materials Science and Coordination Chemistry
Organic Synthesis and Catalysis
Pharmacology and Toxicology
Biochemical Assays and Enzyme Inhibition
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
N'-(5-chloropyridin-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c16-12-6-7-13(18-10-12)19-15(21)14(20)17-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSDJQZYDXLHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloropyridin-2-yl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide |
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